![molecular formula C8H13F3N2O4 B2474600 4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid CAS No. 2044713-27-9](/img/structure/B2474600.png)
4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid
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Description
4-Amino-2-ethyl-1,2-oxazinan-3-one, trifluoroacetic acid (AOA-TFA) is a chemical compound that has been widely used in scientific research. This compound is a derivative of proline, an amino acid that is commonly found in proteins. AOA-TFA has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. In
Scientific Research Applications
Synthesis Applications
Halo-Substituted Pyrazolotriazines Synthesis : Ivanov et al. (2017) described the use of trifluoroacetic acid in synthesizing halo-substituted pyrazolotriazines, highlighting its role in acylating amino groups to produce monoacylation products (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Antifungal Fluorine-Substituted Thiazolidinone Synthesis : Research by Taib (2018) utilized ethyl trifluoroacetate in the synthesis of fluorine-substituted thiazolidinones with antifungal properties (Taib, 2018).
Preparation of Trifluoromethylated Oxazinones : Decock-Plancquaert et al. (2010) used ethyl trifluoroacetate in creating new 4-trifluoromethyl-1,3-oxazin-6-ones, highlighting its utility in fluorine chemistry (Decock-Plancquaert et al., 2010).
Synthesis of Cyclic β2,3-Amino Acids : Sleebs, Nguyen, & Hughes (2013) explored the use of 1,3-oxazinan-6-one for synthesizing cyclic β2,3-amino acids, demonstrating its versatility in producing β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).
High-Pressure-Assisted Synthesis : Ibrahim & Behbehani (2021) employed trifluoroacetic acid in a high-pressure-assisted protocol for synthesizing novel pyridotriazine and pyridotriazinoindole derivatives (Ibrahim & Behbehani, 2021).
Reactions with Thiols and Aminothiols : Karimova et al. (2003) described the addition of thiols to ethyl trifluoroacetate derivatives, showcasing its reactivity with aliphatic and aromatic thiols (Karimova, Glazkov, Ignatenko, & Kolomiets, 2003).
Nucleophilic Substitution Reactions : Kozhevnikov, Kovalev, Rusinov, & Chupakhin (2001) utilized trifluoroacetic acid in reactions of nucleophilic substitution of hydrogen with S-nucleophiles (Kozhevnikov, Kovalev, Rusinov, & Chupakhin, 2001).
Fluorescent Reagent for Amino Acid Analysis : Brückner & Wachsmann (2003) synthesized a fluorescent reagent using trifluoroacetic acid for derivatization of α-amino acids (Brückner & Wachsmann, 2003).
Chemical Synthesis and Modification
Multiply Substituted Oxazinanones Synthesis : Shustov, Chandler, & Wolfe (2005) explored the stereoselective synthesis of multiply substituted oxazinanones, indicating its potential in β-lactam surrogate synthesis (Shustov, Chandler, & Wolfe, 2005).
Building Block for Chirons in Amino Acid Series : Michaut, Metz, Paris, & Plaquevent (2007) studied ethyl trifluoroacetate as a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series (Michaut, Metz, Paris, & Plaquevent, 2007).
Enzymatic Resolution of Amino Acid Esters : Zhao & Malhotra (2002) used an ionic liquid containing trifluoroacetate for enzymatic resolution of N-acetyl amino acid esters (Zhao & Malhotra, 2002).
One-Pot Domino Reaction Synthesis : Lashkari, Maghsoodlou, Karima, & Kangani (2018) utilized trifluoroacetic acid as a catalyst for a one-pot domino reaction to synthesize substituted dihydro 2-oxypyrroles (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).
Synthesis of Anti-Inflammatory Agents : Ross & Sowell (1987) synthesized a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, indicating potential anti-inflammatory applications (Ross & Sowell, 1987).
properties
IUPAC Name |
4-amino-2-ethyloxazinan-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-2-8-6(9)5(7)3-4-10-8;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADJVVLOAJSZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CCO1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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